(Rac)-Golgicide A

描述

属性

IUPAC Name |

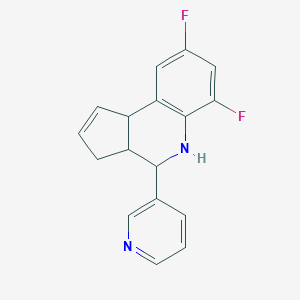

6,8-difluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N2/c18-11-7-14-12-4-1-5-13(12)16(10-3-2-6-20-9-10)21-17(14)15(19)8-11/h1-4,6-9,12-13,16,21H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJZHEQOUHLZCOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2C1C(NC3=C2C=C(C=C3F)F)C4=CN=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801142724 |

Source

|

| Record name | 6,8-Difluoro-3a,4,5,9b-tetrahydro-4-(3-pyridinyl)-3H-cyclopenta[c]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801142724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005036-73-6 |

Source

|

| Record name | 6,8-Difluoro-3a,4,5,9b-tetrahydro-4-(3-pyridinyl)-3H-cyclopenta[c]quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1005036-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-Difluoro-3a,4,5,9b-tetrahydro-4-(3-pyridinyl)-3H-cyclopenta[c]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801142724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1005036-73-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(Rac)-Golgicide A: A Technical Guide to its Mechanism of Action on GBF1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of (Rac)-Golgicide A (GCA), a potent and specific inhibitor of the Golgi-specific Brefeldin A resistance factor 1 (GBF1). GBF1 is a guanine (B1146940) nucleotide exchange factor (GEF) for the ADP-ribosylation factor 1 (Arf1), a key regulator of vesicular trafficking and Golgi structure. Understanding the interaction between GCA and GBF1 is crucial for researchers studying Golgi dynamics, protein secretion, and for the development of novel therapeutics targeting these pathways.

Data Presentation

The following tables summarize the key quantitative data regarding the activity and effects of this compound.

Table 1: In Vitro and In Vivo Activity of Golgicide A

| Parameter | Value | Cell Line | Assay Description | Reference |

| IC50 | 3.3 µM | Vero | Inhibition of Shiga toxin-mediated protein synthesis inhibition. | [1] |

| Effective Concentration | 10 µM | Vero | Concentration used for significant protection against Shiga toxin. | [1] |

Table 2: Effect of Golgicide A on Arf1 Activation

| Treatment Condition | Arf1-GTP Level (% of Control) | Cell Line | Notes | Reference |

| GCA (10 µM) | 66% (a 34% decrease) | HeLa | GCA significantly reduces the active pool of Arf1. | [1] |

| GCA (10 µM) + GBF1-M832L expression | 86% | HeLa | The GCA-resistant mutant of GBF1 largely rescues Arf1 activation. | [1] |

| Brefeldin A (BFA) | ~25% (a ~75% decrease) | HeLa | BFA shows a more pronounced effect due to its broader ArfGEF inhibition. | [1] |

| BFA + GBF1-M832L expression | ~45% | HeLa | The GBF1 mutant only partially rescues Arf1 activation in the presence of BFA. |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the mechanism of action of Golgicide A on GBF1 are provided below. These protocols are based on the work by Sáenz et al., 2009.

Immunofluorescence Staining for Golgi and TGN Morphology

Objective: To visualize the effects of GCA on the morphology of the Golgi apparatus and the trans-Golgi network (TGN).

Protocol:

-

Cell Culture: Plate cells (e.g., Vero or HeLa) on glass coverslips and grow to the desired confluency.

-

Treatment: Treat cells with Golgicide A at the desired concentration (e.g., 10 µM) for the specified duration (e.g., 5 minutes to 1 hour). Include appropriate controls (e.g., untreated, BFA-treated).

-

Fixation: Wash the cells with cold phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., DMEM with 10% fetal calf serum and 1 mg/ml BSA) for 30-60 minutes.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against Golgi markers (e.g., anti-giantin for medial-Golgi, anti-GM130 for cis-Golgi) or TGN markers (e.g., anti-TGN46) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody Incubation: Incubate the cells with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 or 594) diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Nuclear Staining (Optional): Counterstain the nuclei with DAPI by including it in the secondary antibody solution or as a separate step.

-

Mounting: Wash the cells three times with PBS and mount the coverslips on microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using epifluorescence or confocal microscopy.

Arf1-GTP Pulldown Assay

Objective: To quantify the levels of active, GTP-bound Arf1 in cells treated with GCA.

Protocol:

-

Cell Lysis: Grow and treat cells as required. Lyse the cells in a lysis buffer containing a GST-fusion protein of the VHS and GAT domains of GGA3 (which specifically binds to Arf1-GTP).

-

Affinity Precipitation: Incubate the cell lysates with glutathione-sepharose beads to pull down the GST-GGA3-Arf1-GTP complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Detection: Probe the membrane with an anti-Arf1 antibody to detect the amount of pulled-down Arf1-GTP. Also, probe a sample of the total cell lysate to determine the total Arf1 levels.

-

Quantification: Quantify the band intensities using densitometry and normalize the amount of Arf1-GTP to the total Arf1 in the lysates.

tsVSVG-GFP Trafficking Assay

Objective: To assess the effect of GCA on anterograde protein trafficking from the endoplasmic reticulum (ER) to the Golgi and plasma membrane.

Protocol:

-

Transfection: Transfect cells (e.g., Vero) with a plasmid encoding a temperature-sensitive mutant of the Vesicular Stomatitis Virus G protein fused to GFP (tsVSVG-GFP).

-

ER Retention: Incubate the transfected cells at a restrictive temperature (40°C) to cause the misfolded tsVSVG-GFP to be retained in the ER.

-

GCA Treatment: Treat the cells with GCA (e.g., 10 µM) or a vehicle control.

-

Trafficking Initiation: Shift the cells to a permissive temperature (32°C) to allow the correctly folded tsVSVG-GFP to exit the ER and traffic through the secretory pathway.

-

Time-Course Analysis: Fix the cells at different time points after the temperature shift (e.g., 0, 1, and 4 hours).

-

Imaging: Visualize the subcellular localization of tsVSVG-GFP at each time point using fluorescence microscopy. In untreated cells, the protein should move from the ER to the Golgi and then to the plasma membrane. In GCA-treated cells, trafficking is expected to be arrested at the ER-Golgi intermediate compartment.

Mandatory Visualization

The following diagrams illustrate the key pathways and experimental workflows related to the mechanism of action of Golgicide A.

Caption: Signaling pathway of GBF1-mediated Arf1 activation and its inhibition by Golgicide A.

Caption: Experimental workflow for the Arf1-GTP pulldown assay.

Caption: Experimental workflow for the tsVSVG-GFP trafficking assay.

References

(Rac)-Golgicide A: A Technical Guide to a Specific GBF1 Inhibitor for Cell Biology Research

Audience: Researchers, scientists, and drug development professionals.

Abstract

(Rac)-Golgicide A (GCA) is a potent, specific, and reversible small-molecule inhibitor of the Golgi Brefeldin A-Resistant Guanine (B1146940) Nucleotide Exchange Factor 1 (GBF1).[1][2][3][4] GBF1 is a crucial activator of the ADP-ribosylation factor 1 (Arf1), a small GTPase that governs the assembly of COPI-coated vesicles, maintenance of Golgi architecture, and bidirectional transport within the early secretory pathway.[5][6] By targeting GBF1, GCA serves as an invaluable tool for the acute and reversible disruption of Golgi structure and function, enabling detailed studies of protein secretion, organelle dynamics, and the replication of various pathogens that exploit the host's secretory machinery.[3][7] This guide provides an in-depth overview of GCA's mechanism of action, quantitative data, experimental protocols, and key applications in cell biology.

Core Mechanism of Action: Inhibition of the GBF1/Arf1 Axis

This compound exerts its effects by directly inhibiting GBF1, a guanine nucleotide exchange factor (GEF) located at the cis-Golgi and the ER-Golgi intermediate compartment (ERGIC).[8][9] The primary function of GBF1 is to catalyze the exchange of GDP for GTP on the Arf1 protein.[10][11][12] This activation step induces a conformational change in Arf1, allowing it to associate with Golgi membranes and recruit effector proteins.[10][12]

The most critical of these effectors is the COPI coatomer complex, a seven-protein assembly required for the formation of vesicles that mediate retrograde transport from the Golgi to the ER and intra-Golgi transport.[1][5][11]

By inhibiting GBF1, GCA prevents Arf1 activation.[2] This leads to a rapid cascade of events:

-

Failure to Recruit COPI: Inactive, GDP-bound Arf1 is unable to recruit the COPI complex to Golgi membranes.[5]

-

Dissociation of COPI Coats: Existing COPI coats are rapidly shed from the Golgi.[1][4][7]

-

Golgi Disassembly: Without the machinery to form transport vesicles and maintain its structure, the Golgi apparatus and the trans-Golgi network (TGN) quickly disassemble and disperse throughout the cytoplasm.[2]

This inhibition is highly specific, as GCA does not interfere with other ArfGEFs like BIG1 or BIG2, nor does it affect the recruitment of other adaptor proteins like AP-1 to the TGN.[13]

Caption: Mechanism of this compound (GCA) action.

Quantitative Data and Physicochemical Properties

The activity of GCA has been quantified in various assays. The most commonly cited value relates to its ability to counteract the effects of a toxin that relies on Golgi transport.

| Parameter | Value | Cell Line | Assay Description | Reference |

| IC₅₀ | 3.3 µM | Vero (monkey kidney epithelial) cells | Inhibition of Shiga toxin-mediated protein synthesis | [8][13][14] |

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₄F₂N₂ | [2][13] |

| Molecular Weight | 284.3 g/mol | [2][13] |

| Appearance | Solid | - |

| Solubility | ≥10 mg/mL (35 mM) in DMSO30 mg/mL in DMF1 mg/mL in Ethanol | [13] |

| Storage (Stock Solution) | 1 year at -20°C2 years at -80°C | [3] |

Experimental Protocols

A concentrated stock solution is typically prepared in dimethyl sulfoxide (B87167) (DMSO) due to GCA's high solubility in this solvent.[13]

-

Objective: To prepare a 10 mM stock solution of this compound.

-

Materials:

-

This compound (MW: 284.3 g/mol )

-

Anhydrous/molecular biology grade DMSO

-

Sterile microcentrifuge tubes or cryovials

-

-

Procedure: a. Calculate the mass of GCA required. For 1 mL of a 10 mM stock, 2.843 mg is needed. b. Weigh the GCA powder accurately and place it in a sterile vial. c. Add the calculated volume of DMSO to the vial. d. Vortex thoroughly until the solid is completely dissolved. e. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. f. Store aliquots at -20°C for short-term or -80°C for long-term storage.[3]

This protocol describes a typical experiment to observe the effects of GCA on Golgi morphology and protein secretion.

-

Objective: To analyze the effect of GCA on Golgi integrity and protein transport.

-

Cell Culture: Plate cells (e.g., HeLa, Vero, or A549) on glass coverslips (for imaging) or in multi-well plates (for biochemical assays) and grow to 70-80% confluency.

-

Treatment Preparation: a. Thaw an aliquot of the 10 mM GCA stock solution. b. Dilute the stock solution in pre-warmed, serum-containing cell culture medium to the desired final concentration. Effective concentrations typically range from 3 µM to 20 µM. Note: It is critical to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint. c. Prepare a vehicle control medium containing the same final concentration of DMSO (e.g., 0.1% v/v).

-

Cell Treatment: a. Aspirate the old medium from the cells. b. Add the GCA-containing medium or the vehicle control medium to the respective wells/dishes. c. Incubate the cells for the desired time. Effects on Golgi structure are rapid and can be observed within minutes (15-30 min). Longer incubations (1-4 hours) may be required for secretion assays.

-

Reversibility (Optional): To confirm the reversibility of the GCA effect, aspirate the GCA-containing medium, wash the cells twice with pre-warmed PBS, and add fresh, GCA-free medium. The Golgi structure typically recovers within 1 hour.[1]

-

Downstream Analysis: Proceed with the planned analysis, such as:

-

Immunofluorescence Staining: Fix cells and stain for Golgi markers (e.g., GM130, Giantin) to visualize dispersal.

-

Secretion Assay: Collect the culture supernatant and cell lysates to analyze the secretion of a protein of interest via ELISA or Western blot.

-

Live-Cell Imaging: Use fluorescently tagged Golgi markers or secreted proteins to observe the dynamics of Golgi disassembly in real-time.

-

Caption: A typical experimental workflow for using GCA.

Key Applications in Cell Biology

The specific and reversible nature of GCA makes it a superior tool to Brefeldin A (BFA) for studying GBF1, as BFA inhibits a broader range of ArfGEFs.

-

Dissecting the Secretory Pathway: GCA allows for the acute arrest of protein traffic at the ERGIC, enabling researchers to study the kinetics of protein transport and the requirements for ER-to-Golgi trafficking.[1][5][7]

-

Investigating Golgi Structure and Dynamics: By inducing a rapid and reversible Golgi disassembly, GCA is used to investigate the factors necessary for maintaining the structural integrity of the Golgi ribbon.[1][4]

-

Virology Research: Many viruses, including enteroviruses (e.g., coxsackievirus B3) and flaviviruses (e.g., Hepatitis C virus), co-opt the host cell's secretory pathway to build replication organelles.[3][8] GCA is used to probe the dependency of viral replication on GBF1 and the integrity of the Golgi, identifying it as a potential host-directed antiviral target.[3][8]

-

Studying Retrograde Transport: GCA can be used to block the retrograde transport pathway utilized by bacterial toxins like Shiga toxin, helping to dissect the molecular machinery involved in this process.[1][5]

References

- 1. researchgate.net [researchgate.net]

- 2. tocris.com [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Golgicide A reveals essential roles for GBF1 in Golgi assembly and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Golgicide A reveals essential roles for GBF1 in Golgi assembly and function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GBF1 and Arf1 function in vesicular trafficking, lipid homoeostasis and organelle dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. profiles.wustl.edu [profiles.wustl.edu]

- 8. apexbt.com [apexbt.com]

- 9. researchgate.net [researchgate.net]

- 10. Structural basis for activation of Arf1 at the Golgi complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activators and Effectors of the Small G Protein Arf1 in Regulation of Golgi Dynamics During the Cell Division Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural and Biochemical Mechanisms of the Activation of ARF1 at the Golgi - ProQuest [proquest.com]

- 13. caymanchem.com [caymanchem.com]

- 14. selleckchem.com [selleckchem.com]

(Rac)-Golgicide A: A Reversible Inhibitor of Golgi Function - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Golgicide A (GCA) is a potent, highly specific, and reversible small-molecule inhibitor of Golgi-specific brefeldin A-resistant guanine (B1146940) nucleotide exchange factor 1 (GBF1).[1][2][3] GBF1 is a crucial component of the cellular machinery that regulates vesicular trafficking, playing a key role in the activation of ADP-ribosylation factor 1 (Arf1) at the cis-Golgi.[1][4] The activation of Arf1 is a prerequisite for the recruitment of the COPI coat protein complex, which is essential for both the structural integrity of the Golgi apparatus and for retrograde transport from the Golgi to the endoplasmic reticulum (ER). By inhibiting GBF1, GCA provides a powerful tool to dissect the intricate processes of Golgi function and has emerged as a valuable compound in cell biology and virology research. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation

The inhibitory activity of this compound has been quantified in various cellular assays. The following table summarizes the key quantitative data available.

| Parameter | Cell Line | Value | Description | Reference(s) |

| IC50 | Vero | 3.3 µM | Inhibition of Shiga toxin-mediated protein synthesis inhibition. | |

| Effective Concentration | Vero | 10 µM | High level of protection against Shiga toxin. | |

| Time to COPI Dissociation | Vero | < 5 minutes | Rapid redistribution of COPI from Golgi membranes. | |

| Time to Golgi Dispersal | Vero | Tubulation within minutes, complete dispersal follows. | Morphological changes in cis- and medial-Golgi markers (GM130, giantin). | |

| Reversibility | - | Rapid | Golgi structure and function are restored upon washout of the compound. |

Mechanism of Action

This compound exerts its effects by directly targeting GBF1, a guanine nucleotide exchange factor (GEF) for Arf1. The binding of GCA to GBF1 prevents the exchange of GDP for GTP on Arf1, thereby locking Arf1 in its inactive, GDP-bound state. This has several downstream consequences:

-

Inhibition of Arf1 Activation: GCA treatment leads to a significant decrease in the levels of active, GTP-bound Arf1.

-

Dissociation of COPI Coat: Inactive Arf1-GDP is unable to recruit the COPI coat protein complex to Golgi membranes. This results in the rapid dissociation of COPI from the cis-Golgi.

-

Disassembly of the Golgi Apparatus: The loss of the COPI coat leads to the tubulation and subsequent dispersal of the cis- and medial-Golgi cisternae.

-

Blockade of Secretory Pathway: Anterograde protein transport from the ER is arrested at the ER-Golgi intermediate compartment (ERGIC), as the structural and functional integrity of the Golgi is compromised.

The following diagram illustrates the signaling pathway affected by Golgicide A.

Caption: Mechanism of Golgicide A action on the GBF1-Arf1-COPI pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Immunofluorescence Staining for Golgi Morphology

This protocol is used to visualize the effects of GCA on the structure of the Golgi apparatus.

Materials:

-

Cells (e.g., Vero or HeLa) grown on coverslips

-

This compound (stock solution in DMSO)

-

Complete culture medium

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies:

-

Rabbit anti-GM130 (cis-Golgi marker)

-

Mouse anti-Giantin (medial-Golgi marker)

-

-

Fluorescently labeled secondary antibodies:

-

Goat anti-rabbit IgG (e.g., Alexa Fluor 488)

-

Goat anti-mouse IgG (e.g., Alexa Fluor 568)

-

-

DAPI (for nuclear staining)

-

Mounting medium

-

Confocal microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed cells on coverslips in a 24-well plate and grow to 70-80% confluency.

-

Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO) in complete culture medium for the desired time (e.g., 30 minutes).

-

-

Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

-

Blocking and Staining:

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies (e.g., anti-GM130 at 1:500 and anti-Giantin at 1:1000) diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorescently labeled secondary antibodies (e.g., 1:1000 dilution) and DAPI (1 µg/mL) in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto glass slides using mounting medium.

-

Image the cells using a confocal microscope. Acquire images of the Golgi markers and DAPI channels.

-

VSV-G tsO45 Secretion Assay

This assay monitors the effect of GCA on the anterograde transport of a temperature-sensitive viral glycoprotein.

Materials:

-

Cells (e.g., HeLa or COS-7)

-

Plasmid encoding VSV-G tsO45 tagged with a fluorescent protein (e.g., GFP)

-

Transfection reagent

-

This compound

-

Cycloheximide (B1669411) (protein synthesis inhibitor)

-

Incubators set at 40°C and 32°C

-

Fluorescence microscope

Procedure:

-

Transfection and Protein Expression:

-

Transfect cells with the VSV-G tsO45-GFP plasmid.

-

Incubate the cells at 40°C for 16-24 hours to allow expression and accumulation of the misfolded protein in the ER.

-

-

Drug Treatment and Temperature Shift:

-

Add cycloheximide (e.g., 100 µg/mL) to the cells 30 minutes before the temperature shift to inhibit further protein synthesis.

-

Pre-treat the cells with this compound (e.g., 10 µM) or vehicle for 30 minutes at 40°C.

-

Shift the cells to the permissive temperature of 32°C to allow VSV-G to fold correctly and exit the ER.

-

-

Imaging:

-

At various time points after the temperature shift (e.g., 0, 30, 60, 120 minutes), fix the cells as described in the immunofluorescence protocol or perform live-cell imaging.

-

Observe the localization of VSV-G tsO45-GFP. In control cells, the protein will move from the ER to the Golgi and then to the plasma membrane. In GCA-treated cells, the protein will be arrested in the ER or ERGIC.

-

Arf1 Activation Assay (GGA3-PBD Pulldown)

This biochemical assay measures the levels of active, GTP-bound Arf1 in cells.

Materials:

-

Cells (e.g., HeLa)

-

This compound

-

Lysis buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, protease inhibitors)

-

GST-GGA3-PBD fusion protein bound to glutathione-Sepharose beads

-

Wash buffer (lysis buffer without protease inhibitors)

-

SDS-PAGE sample buffer

-

Anti-Arf1 antibody

-

Western blotting reagents and equipment

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with this compound (e.g., 10 µM) or vehicle for the desired time.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

-

Pulldown of Active Arf1:

-

Incubate the clarified lysates with GST-GGA3-PBD beads for 1 hour at 4°C with gentle rotation.

-

Wash the beads three times with ice-cold wash buffer.

-

-

Western Blotting:

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-Arf1 antibody to detect the amount of pulled-down (active) Arf1.

-

Analyze a sample of the total cell lysate to determine the total Arf1 levels as a loading control.

-

Shiga Toxin Protection Assay

This assay quantifies the ability of GCA to protect cells from the cytotoxic effects of Shiga toxin.

Materials:

-

Vero cells

-

Shiga toxin

-

This compound

-

Complete culture medium

-

[3H]-leucine

-

Scintillation counter

-

Alternatively: MTT or Crystal Violet staining reagents and a plate reader

Procedure (using [3H]-leucine incorporation):

-

Cell Plating and Treatment:

-

Plate Vero cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for 30 minutes.

-

Add Shiga toxin (e.g., 1 ng/mL) to the wells and incubate for 4 hours.

-

-

Protein Synthesis Measurement:

-

Add [3H]-leucine to the medium and incubate for an additional hour to allow for incorporation into newly synthesized proteins.

-

Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of protein synthesis relative to untreated control cells.

-

Cell Viability Assay

This assay assesses the general cytotoxicity of this compound.

Materials:

-

Cells of interest

-

This compound

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Solubilization solution (for MTT)

-

Plate reader (absorbance or luminescence)

Procedure (using MTT):

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24-72 hours).

-

-

MTT Incubation and Solubilization:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization solution to dissolve the formazan (B1609692) crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Visualizations

Experimental Workflow for Characterizing Golgicide A

The following diagram outlines a typical experimental workflow for characterizing a novel Golgi inhibitor like Golgicide A.

Caption: A logical workflow for the characterization of Golgicide A's effects.

Conclusion

This compound is an invaluable tool for studying the dynamic processes of Golgi structure and function. Its high specificity and reversibility allow for precise temporal control in experiments, enabling researchers to dissect the roles of GBF1 and Arf1 in vesicular trafficking. The experimental protocols and data presented in this guide provide a solid foundation for utilizing GCA in a variety of research applications, from fundamental cell biology to virology and drug discovery. As our understanding of the intricate network of intracellular transport pathways continues to grow, the use of specific chemical probes like Golgicide A will undoubtedly play a central role in future discoveries.

References

- 1. Golgicide A reveals essential roles for GBF1 in Golgi assembly and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. GBF1, a guanine nucleotide exchange factor for ADP-ribosylation factors, is localized to the cis-Golgi and involved in membrane association of the COPI coat - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-Golgicide A: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Golgicide A (GCA) is a potent, specific, and reversible small-molecule inhibitor of Golgi Brefeldin A-resistant guanine (B1146940) nucleotide exchange factor 1 (GBF1). GBF1 is an ADP-ribosylation factor (Arf) guanine nucleotide exchange factor (GEF) responsible for the activation of Arf1, a key regulator of COPI-mediated vesicular transport and Golgi structure. The discovery of GCA through a high-throughput screen and its subsequent characterization have provided a valuable chemical tool to dissect the roles of GBF1 in cellular processes. This document provides an in-depth technical guide on the discovery, synthesis, and biological characterization of this compound.

Discovery of Golgicide A

Golgicide A was identified from a high-throughput screen of a commercial chemical library (ChemDiv) for compounds that could protect Vero cells from the cytotoxic effects of Shiga toxin.[1] Shiga toxin, produced by Shigella dysenteriae, retrogradely traffics through the Golgi apparatus to the endoplasmic reticulum to exert its toxic effects, making this pathway a target for identifying inhibitors of intracellular transport. The screen identified a compound, subsequently named Golgicide A, that potently inhibited the effects of Shiga toxin on protein synthesis.[1]

High-Throughput Screening Protocol

The high-throughput screen utilized a luciferase-based assay to measure protein synthesis in Vero cells.

Experimental Workflow for High-Throughput Screening

Caption: High-throughput screening workflow for the identification of Shiga toxin inhibitors.

Synthesis of this compound

This compound, chemically named (Rac)-6,8-Difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, was synthesized as a diastereomeric mixture. The synthesis involves a multi-step reaction sequence.

Synthesis Protocol

The synthesis of this compound was performed as described in the supplementary methods of Saenz et al., 2009.[1]

Synthesis of this compound

Caption: Synthetic scheme for this compound.

Detailed Methodology:

A mixture of 2,4-difluoroaniline (1.0 eq), cyclopentanone (1.0 eq), and 3-pyridinecarboxaldehyde (1.0 eq) in ethanol (B145695) is treated with a catalytic amount of hydrochloric acid. The reaction mixture is heated at reflux for several hours. After cooling, the product is isolated by filtration and purified by recrystallization to yield this compound as a 10:1 diastereomeric mixture.[1]

Biological Activity and Mechanism of Action

Golgicide A is a potent and specific inhibitor of GBF1, which in turn leads to the inactivation of Arf1.[1] This inhibition disrupts the structure and function of the Golgi apparatus.

Quantitative Data Summary

| Parameter | Value | Cell Line | Assay | Reference |

| IC | 3.3 µM | Vero | Protein Synthesis Assay | [1] |

| Effective Concentration (Golgi dispersal) | 10 µM | Vero | Immunofluorescence | [1] |

| Reversibility (Golgi reassembly after washout) | Complete within 1 hour | Vero | Immunofluorescence | [1] |

Signaling Pathway

Golgicide A acts by inhibiting the GBF1-mediated activation of Arf1, which is a critical step in the formation of COPI-coated vesicles and the maintenance of Golgi architecture.

Golgicide A Mechanism of Action

References

An In-depth Technical Guide to the Structural and Functional Differences Between Golgicide A and (Rac)-Golgicide A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Golgicide A (GCA) has emerged as a critical chemical probe for dissecting the intricate workings of the Golgi apparatus, specifically through its potent and selective inhibition of the cis-Golgi ArfGEF, GBF1. This technical guide delves into the fundamental structural distinction between the biologically active Golgicide A and its racemic counterpart, (Rac)-Golgicide A. We will explore the implications of this structural difference on biological activity, present quantitative data, provide detailed experimental protocols for assessing its mechanism of action, and visualize the relevant biological pathways and experimental workflows.

The Core Structural Difference: A Matter of Stereochemistry

The primary structural difference between Golgicide A and this compound lies in the three-dimensional arrangement of their atoms, a concept known as stereochemistry.

-

Golgicide A (GCA): The biologically active compound referred to as Golgicide A is a specific, purified stereoisomer. Its synthesis results in a 10:1 mixture of diastereomers, from which the major, active isomer is isolated for use.[1] This high degree of purity is crucial for its specific biological activity. While the absolute stereochemistry of the active isomer has not been definitively reported in the reviewed literature, its isolation as a single isomer underscores the stereospecificity of its interaction with its biological target.

-

This compound: This is a racemic mixture, meaning it contains an equal (1:1) ratio of two enantiomers—non-superimposable mirror images of the major diastereomer of Golgicide A. One of these enantiomers is the active Golgicide A, while the other is its mirror image.

In essence, this compound is a composite of the active molecule and its stereochemical inverse. This distinction is critical because biological systems, particularly protein binding sites, are chiral themselves and often exhibit a high degree of stereoselectivity, interacting preferentially with only one enantiomer.

Quantitative Data and Biological Implications

The known biological activity of purified Golgicide A is summarized below. It is a potent inhibitor of the effect of Shiga toxin on protein synthesis, with an IC50 of 3.3 µM.[2][3][4]

| Compound | Target | Assay | IC50 (µM) |

| Golgicide A | GBF1 | Inhibition of Shiga Toxin-induced protein synthesis arrest in Vero cells | 3.3[2][3][4] |

| This compound | GBF1 | Inhibition of Shiga Toxin-induced protein synthesis arrest in Vero cells | Not Reported |

Expected Activity of this compound: Assuming the enantiomer of the active Golgicide A is biologically inactive (a common scenario for chiral molecules), this compound would be expected to have approximately half the potency of the purified Golgicide A. This is because only 50% of the molecules in the racemic mixture can effectively bind to the target site on GBF1.

Mechanism of Action: The GBF1-Arf1 Signaling Pathway

Golgicide A exerts its effects by inhibiting Golgi Brefeldin A-resistant guanine (B1146940) nucleotide exchange factor 1 (GBF1).[5] GBF1 is responsible for activating the small GTPase ADP-ribosylation factor 1 (Arf1) by catalyzing the exchange of GDP for GTP.[6] Activated, GTP-bound Arf1 is essential for recruiting the COPI coat protein complex to the membranes of the cis-Golgi and the ER-Golgi intermediate compartment (ERGIC).[2] This COPI coat is critical for the formation of vesicles that mediate retrograde transport from the Golgi to the ER.

By inhibiting GBF1, Golgicide A prevents Arf1 activation.[6] This leads to a cascade of cellular events:

-

A rapid decrease in Arf1-GTP levels.[6]

-

Failure to recruit the COPI coat to Golgi membranes.[6]

-

Disassembly and dispersal of the Golgi apparatus and the trans-Golgi network (TGN).[2][6]

The following diagram illustrates the GBF1-Arf1 signaling pathway and the point of inhibition by Golgicide A.

Caption: Golgicide A inhibits GBF1, preventing Arf1 activation and subsequent COPI recruitment.

Experimental Protocols

To characterize the effects of Golgicide A, several key in vitro experiments are employed.

Arf1 Activation Pull-Down Assay

This assay directly measures the level of active, GTP-bound Arf1 in cells following treatment with Golgicide A.

Principle: The assay uses a protein domain that specifically binds to the GTP-bound conformation of Arf1. This domain, typically the protein-binding domain (PBD) of the GGA3 protein, is conjugated to agarose (B213101) beads. When cell lysate is incubated with these beads, active Arf1 is "pulled down." The amount of pulled-down Arf1 is then quantified by Western blotting. A decrease in the Arf1 signal in GCA-treated cells compared to a control indicates inhibition of Arf1 activation.[1][2][7][8][9]

Workflow Diagram:

Caption: Workflow for the Arf1 activation pull-down assay to measure the effect of Golgicide A.

Detailed Methodology: Adapted from commercially available kit protocols.[7][8]

-

Cell Culture and Treatment: Plate cells (e.g., Vero or HeLa) and grow to 80-90% confluency. Treat cells with the desired concentration of Golgicide A or a vehicle control (e.g., DMSO) for the specified time (e.g., 30-60 minutes).

-

Lysis: Aspirate media, wash cells twice with ice-cold PBS. Add 0.5 - 1 mL of ice-cold 1X Assay/Lysis Buffer (containing protease inhibitors) per 100 mm plate. Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Clarification: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube.

-

Pull-Down: Normalize protein concentrations of the lysates. Add 40 µL of a 50% slurry of GGA3 PBD Agarose beads to 0.5 - 1 mL of each lysate. Incubate at 4°C for 1 hour with gentle agitation.

-

Washing: Pellet the beads by centrifugation (e.g., 7,000 x g for 1 min). Aspirate the supernatant. Wash the bead pellet three times with 0.5 mL of 1X Assay Buffer, pelleting the beads each time.

-

Elution: After the final wash, carefully remove all supernatant. Resuspend the bead pellet in 40 µL of 2X reducing SDS-PAGE sample buffer. Boil for 5 minutes.

-

Analysis: Centrifuge the samples to pellet the beads. Load the supernatant onto an SDS-PAGE gel. Perform Western blotting using a primary antibody specific for Arf1.

Immunofluorescence Assay for Golgi Dispersal

This microscopy-based assay visualizes the structural integrity of the Golgi apparatus.

Principle: Cells are treated with Golgicide A, then fixed and permeabilized. A primary antibody against a Golgi resident protein (e.g., Giantin for the medial-Golgi or GM130 for the cis-Golgi) is used to label the organelle. A fluorescently-tagged secondary antibody allows for visualization. In untreated cells, the Golgi appears as a compact, perinuclear ribbon. In GCA-treated cells, this structure becomes fragmented and dispersed throughout the cytoplasm.[6][10]

Detailed Methodology:

-

Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat with Golgicide A (e.g., 10 µM) or vehicle for the desired time (e.g., 60 minutes).

-

Fixation: Aspirate the medium and add 4% paraformaldehyde in PBS. Fix for 10-15 minutes at room temperature.

-

Washing: Aspirate the fixative and wash the coverslips three times with PBS for 5 minutes each.

-

Permeabilization & Blocking: Add a blocking buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100) and incubate for 1 hour at room temperature to permeabilize the cells and block non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary antibody (e.g., anti-GM130) in the blocking buffer. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the coverslips three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) in the blocking buffer. Incubate the coverslips, protected from light, for 1 hour at room temperature.

-

Final Washes and Mounting: Wash the coverslips three times with PBS. Mount the coverslips onto microscope slides using a mounting medium, potentially containing a nuclear counterstain like DAPI.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope.

Shiga Toxin Protein Synthesis Inhibition Assay

This assay provides a functional readout of Golgicide A's ability to block the retrograde trafficking pathway that Shiga toxin exploits.[11][12]

Principle: Shiga toxin must travel via retrograde transport from the cell surface to the ER to inhibit protein synthesis. This transport is dependent on a functional Golgi. Golgicide A, by disrupting the Golgi, prevents the toxin from reaching its site of action. The assay measures the incorporation of a radioactive amino acid (e.g., [³H]-leucine) into newly synthesized proteins. In the presence of Shiga toxin alone, protein synthesis is inhibited, and radioactive incorporation is low. Pre-treatment with Golgicide A protects the cells by blocking toxin transport, thus restoring protein synthesis and leading to a higher radioactive signal.[2]

Detailed Methodology:

-

Cell Plating: Seed Vero cells in a 96-well plate and grow to confluency.

-

Pre-treatment: Pre-treat the cells with varying concentrations of Golgicide A (or a vehicle control) for 30 minutes at 37°C.

-

Toxin Challenge: Add Shiga toxin (e.g., 1 ng/mL) to the wells and incubate for 4 hours at 37°C.

-

Radiolabeling: Add a medium containing a radioactive amino acid (e.g., [³H]-leucine) and incubate for a defined period (e.g., 1 hour) to allow for incorporation into newly synthesized proteins.

-

Harvesting and Lysis: Wash the cells to remove unincorporated radioactive material. Lyse the cells to release the proteins.

-

Precipitation: Precipitate the proteins using an acid like trichloroacetic acid (TCA).

-

Quantification: Collect the precipitated, radiolabeled proteins on a filter mat. Measure the amount of radioactivity using a scintillation counter.

-

Analysis: Express the results as a percentage of protein synthesis relative to control cells not treated with toxin. Plot the data against the Golgicide A concentration to determine the IC50 value.

Conclusion

The fundamental difference between Golgicide A and this compound is stereochemical. Golgicide A is a specific, purified stereoisomer, whereas this compound is a 1:1 mixture of the active molecule and its enantiomer. This structural distinction is paramount, as the biological target, GBF1, likely interacts specifically with only one stereoisomer. Consequently, for quantitative studies and for maximizing potency, the use of the purified Golgicide A is essential. The experimental protocols detailed herein provide a robust framework for researchers to investigate the mechanism of this important chemical probe and its effects on Golgi structure and the secretory pathway.

References

- 1. Active GTPase Pull-Down and Detection | Thermo Fisher Scientific - AT [thermofisher.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Golgicide A reveals essential roles for GBF1 in Golgi assembly and function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cellbiolabs.com [cellbiolabs.com]

- 8. abcam.com [abcam.com]

- 9. Analysis of Arf GTP-binding Protein Function in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Immunofluorescent staining of Golgi apparatus [bio-protocol.org]

- 11. Shiga toxin from Shigella dysenteriae 1 inhibits protein synthesis in reticulocyte lysates by inactivation of aminoacyl-tRNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of protein synthesis by Shiga toxin: activation of the toxin and inhibition of peptide elongation - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-Golgicide A: A Technical Guide to its Effects on Golgi Apparatus Structure

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-Golgicide A, a racemic mixture of the potent and specific inhibitor of the cis-Golgi ArfGEF GBF1, serves as a powerful molecular probe to dissect the intricate processes of Golgi assembly, function, and membrane trafficking.[1][2][3] Its targeted inhibition of GBF1-mediated Arf1 activation provides a rapid and reversible means to induce the disassembly of the Golgi apparatus, arresting protein secretion and revealing critical aspects of cellular organization. This technical guide provides an in-depth overview of the effects of this compound on Golgi structure, presenting key quantitative data, detailed experimental methodologies, and a visualization of the underlying signaling pathway.

Mechanism of Action

This compound exerts its effects by specifically and reversibly inhibiting the Golgi-specific Brefeldin A resistance factor 1 (GBF1), a guanine (B1146940) nucleotide exchange factor (GEF) for the ADP-ribosylation factor 1 (Arf1).[1][4][5][6] The canonical function of GBF1 is to catalyze the exchange of GDP for GTP on Arf1, leading to the activation of Arf1.[4][5][7] Activated, GTP-bound Arf1 then recruits the COPI coat protein complex to the membranes of the cis-Golgi.[1][5][7] This recruitment is a critical step in the formation of COPI-coated vesicles, which mediate retrograde transport from the Golgi to the endoplasmic reticulum (ER) and intra-Golgi transport.

By inhibiting GBF1, this compound prevents the activation of Arf1.[1] This leads to a rapid dissociation of the COPI coat from Golgi membranes, a process that can be observed within minutes of treatment.[5] The loss of the COPI coat disrupts the structural integrity of the Golgi apparatus, causing its disassembly and dispersal throughout the cytoplasm.[4][5] This effect is reversible upon removal of the compound.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the activity of Golgicide A.

| Parameter | Value | Cell Line | Assay | Reference |

| IC50 (Shiga toxin protection) | 3.3 µM | Vero cells | Protein synthesis inhibition assay | [5] |

| Effective Concentration for Golgi Dispersal | 10 µM | Vero cells | Immunofluorescence microscopy | [6] |

| Time for COPI Dissociation | < 5 minutes | Vero cells | Immunofluorescence microscopy | [5] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound.

Immunofluorescence Staining for Golgi Apparatus Morphology

This protocol is designed to visualize the structure of the Golgi apparatus in cells treated with this compound using antibodies against specific Golgi marker proteins.

Materials:

-

Cells (e.g., Vero, HeLa) cultured on coverslips

-

This compound (or Golgicide A)

-

Paraformaldehyde (PFA), 4% in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies against Golgi markers (e.g., anti-Giantin, anti-GM130)

-

Fluorophore-conjugated secondary antibodies

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate and allow them to adhere overnight. Treat the cells with the desired concentration of this compound (e.g., 10 µM) for the specified duration (e.g., 30-60 minutes). Include a vehicle-treated control (e.g., DMSO).

-

Fixation: Gently wash the cells with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and then permeabilize with permeabilization buffer for 10 minutes.

-

Blocking: Wash the cells three times with PBS and then block with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary antibodies against Golgi markers (e.g., anti-Giantin, anti-GM130) in blocking buffer according to the manufacturer's recommendations. Incubate the cells with the primary antibody solution overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorophore-conjugated secondary antibodies in blocking buffer and incubate the cells for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.

-

Mounting and Imaging: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using mounting medium. Acquire images using a fluorescence microscope.

Quantitative Analysis of Golgi Fragmentation:

The dispersal of the Golgi can be quantified by measuring the area of the Golgi signal in the acquired images. This can be performed using image analysis software (e.g., ImageJ/Fiji). The area occupied by the Golgi marker fluorescence in treated cells can be compared to that in control cells. A significant increase in the area indicates Golgi fragmentation.

Protein Secretion Assay using Temperature-Sensitive VSV-G

This assay monitors the effect of this compound on the anterograde transport of a model protein, the temperature-sensitive vesicular stomatitis virus G protein (VSV-G), from the ER to the plasma membrane.

Materials:

-

Cells expressing a temperature-sensitive mutant of VSV-G tagged with a fluorescent protein (e.g., VSVG-tsO45-GFP)

-

This compound

-

Cell culture medium

-

Incubators set at permissive (32°C) and non-permissive (40°C) temperatures

-

Fluorescence microscope

Procedure:

-

Protein Accumulation in the ER: Culture cells expressing VSVG-tsO45-GFP at the non-permissive temperature of 40°C for several hours. At this temperature, the VSV-G protein is misfolded and retained in the ER.

-

Initiation of Synchronous Transport: Treat the cells with this compound or a vehicle control. Subsequently, shift the cells to the permissive temperature of 32°C. This allows the VSV-G protein to fold correctly and exit the ER, initiating a synchronous wave of transport through the secretory pathway.

-

Live-Cell Imaging or Fixed-Time point Analysis:

-

Live-Cell Imaging: Monitor the trafficking of VSVG-tsO45-GFP in real-time using a live-cell imaging setup.

-

Fixed-Time point Analysis: Fix the cells at different time points after the temperature shift (e.g., 0, 30, 60, 120 minutes).

-

-

Image Acquisition and Analysis: Acquire images of the cells using a fluorescence microscope. In control cells, the VSV-G protein will move from the ER to the Golgi and then to the plasma membrane. In cells treated with this compound, the VSV-G protein is expected to be arrested in the ER or the ER-Golgi intermediate compartment (ERGIC), demonstrating a blockage in secretion.[4]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for studying its effects.

References

- 1. apexbt.com [apexbt.com]

- 2. researchgate.net [researchgate.net]

- 3. axonmedchem.com [axonmedchem.com]

- 4. profiles.wustl.edu [profiles.wustl.edu]

- 5. Golgicide A reveals essential roles for GBF1 in Golgi assembly and function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

(Rac)-Golgicide A: A Technical Guide to its Application in Studying Protein Secretion

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-Golgicide A (GCA) has emerged as a powerful small molecule tool for the nuanced study of the cellular secretory pathway. This potent, highly specific, and reversible inhibitor of the cis-Golgi ADP-ribosylation factor (Arf) guanine (B1146940) nucleotide exchange factor (GEF), GBF1, offers researchers a means to dissect the intricate processes of protein transport and Golgi apparatus dynamics. By selectively targeting GBF1, GCA induces a rapid and reversible arrest of the secretory pathway at the Endoplasmic Reticulum-Golgi Intermediate Compartment (ERGIC), providing a synchronized system to study protein traffic. This technical guide provides an in-depth overview of GCA's mechanism of action, summarizes key quantitative data, presents detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound

This compound is a synthetic small molecule that has been instrumental in elucidating the central role of GBF1 in maintaining the structural and functional integrity of the Golgi apparatus.[1][2] Unlike broader-acting inhibitors such as Brefeldin A (BFA), which targets multiple ArfGEFs, GCA exhibits remarkable selectivity for GBF1.[1][3] This specificity makes it an invaluable tool for distinguishing the functions of GBF1 from other ArfGEFs, such as BIG1 and BIG2, which are involved in later stages of the secretory and endocytic pathways.[1][4] The reversible nature of GCA's inhibitory effects further enhances its utility, allowing for pulse-chase-style experiments to study the kinetics of Golgi reassembly and the resumption of protein secretion upon inhibitor washout.[5]

Mechanism of Action

GCA exerts its effects by inhibiting the guanine nucleotide exchange activity of GBF1 on Arf1, a small GTPase.[1][6] In its GTP-bound state, Arf1 initiates the recruitment of the COPI coat protein complex to Golgi membranes, a critical step for the formation of transport vesicles.[1][7]

The key steps in GCA's mechanism of action are:

-

Binding to the GBF1-Arf1 Interface: GCA binds to an interfacial cleft formed between the Sec7 domain of GBF1 and Arf1.[1]

-

Inhibition of Nucleotide Exchange: This binding event prevents GBF1 from catalyzing the exchange of GDP for GTP on Arf1.[1]

-

Decreased Arf1-GTP Levels: The inhibition of GBF1 leads to a significant reduction in the pool of active, GTP-bound Arf1 at the cis-Golgi.[1]

-

COPI Dissociation: Without a sufficient supply of Arf1-GTP, the COPI coat complex rapidly dissociates from Golgi membranes.[1][8]

-

Golgi Disassembly: The loss of the COPI coat leads to the disassembly of the Golgi apparatus and the trans-Golgi network (TGN).[1][5]

-

Secretion Block: Consequently, the secretion of both soluble and membrane-associated proteins is arrested at the ERGIC.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported in studies utilizing this compound.

| Parameter | Value | Cell Line | Assay | Reference |

| IC50 for Shiga Toxin Activity Inhibition | 3.3 µM | Vero | Protein Synthesis Inhibition | [1][9] |

| Arf1 Activation Decrease (in vivo) | ~34% | - | Arf1-GTP Pulldown | [1] |

| Concentration for Complete Virus Replication Abolishment | 30 µM | - | Virus Yield Assay | [7] |

Experimental Protocols

Protein Secretion Inhibition Assay using tsVSVG-GFP

This protocol is designed to monitor the effect of GCA on the anterograde transport of a temperature-sensitive mutant of the Vesicular Stomatitis Virus G protein tagged with Green Fluorescent Protein (tsVSVG-GFP).

Materials:

-

Vero cells (or other suitable cell line)

-

Plasmid encoding tsVSVG-GFP

-

Transfection reagent

-

This compound (e.g., 10 µM working solution)

-

Complete growth medium

-

Phosphate-Buffered Saline (PBS)

-

Paraformaldehyde (PFA) for fixation

-

Fluorescence microscope

Methodology:

-

Seed Vero cells on coverslips in a 24-well plate and grow to 70-80% confluency.

-

Transfect the cells with the tsVSVG-GFP plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubate the transfected cells at a restrictive temperature of 40°C for 16-24 hours. This causes the misfolded tsVSVG-GFP to be retained in the endoplasmic reticulum (ER).

-

Treat the cells with 10 µM GCA or a vehicle control (e.g., DMSO) for 30 minutes at 40°C.

-

Shift the cells to a permissive temperature of 32°C to allow for the proper folding and exit of tsVSVG-GFP from the ER.

-

Fix the cells at various time points after the temperature shift (e.g., 0, 1, 2, and 4 hours) with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells with PBS and mount the coverslips on microscope slides.

-

Visualize the subcellular localization of tsVSVG-GFP using a fluorescence microscope. In control cells, the GFP signal will move from the ER to the Golgi and then to the plasma membrane. In GCA-treated cells, the GFP signal will accumulate in the ERGIC.[1]

Arf1 Activation Assay (GTP-Arf1 Pulldown)

This protocol measures the levels of active, GTP-bound Arf1 in cells treated with GCA.

Materials:

-

HeLa cells (or other suitable cell line)

-

This compound

-

Lysis buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 1% NP-40, 10 mM MgCl2, 1 mM EDTA, 2% glycerol, supplemented with protease inhibitors)

-

GST-GGA3 protein (or other Arf1-GTP binding domain fusion protein) immobilized on glutathione-agarose beads

-

Wash buffer (lysis buffer with lower detergent concentration)

-

SDS-PAGE sample buffer

-

Anti-Arf1 antibody

-

Western blotting equipment and reagents

Methodology:

-

Plate HeLa cells and grow to near confluency.

-

Treat the cells with GCA (e.g., 10 µM) or a vehicle control for a specified time (e.g., 30 minutes).

-

Lyse the cells on ice with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Incubate the supernatant with GST-GGA3 beads for 1 hour at 4°C with gentle rotation to pull down Arf1-GTP.

-

Wash the beads three times with ice-cold wash buffer.

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-Arf1 antibody to detect the amount of pulled-down Arf1-GTP.

-

Quantify the band intensities to determine the relative decrease in Arf1 activation in GCA-treated cells compared to the control.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for studying its effects on protein secretion.

Caption: Mechanism of this compound (GCA) action on the GBF1-Arf1 pathway.

Caption: Workflow for assessing protein secretion inhibition using tsVSVG-GFP.

Conclusion

This compound is an indispensable tool for cell biologists and drug development professionals investigating the mechanisms of protein secretion and Golgi function. Its high specificity and reversible action allow for precise dissection of the role of GBF1 in these fundamental cellular processes. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the effective application of GCA in research settings, ultimately contributing to a deeper understanding of the secretory pathway in both normal physiology and disease states.

References

- 1. Golgicide A reveals essential roles for GBF1 in Golgi assembly and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. profiles.wustl.edu [profiles.wustl.edu]

- 3. journals.biologists.com [journals.biologists.com]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Golgicide A reveals essential roles for GBF1 in Golgi assembly and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. axonmedchem.com [axonmedchem.com]

- 9. medchemexpress.com [medchemexpress.com]

(Rac)-Golgicide A: A Technical Guide to its Application in Enterovirus Replication Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of (Rac)-Golgicide A (GCA) as a powerful molecular tool to dissect the intricate mechanisms of enterovirus replication. GCA, a potent and specific inhibitor of the host protein GBF1, offers a unique opportunity to probe the critical dependency of enteroviruses on cellular trafficking pathways for the establishment of their replication machinery. This document provides a comprehensive overview of GCA's mechanism of action, detailed experimental protocols for its use, and a summary of key quantitative data, all designed to facilitate its effective implementation in research and drug discovery programs targeting enteroviral infections.

Introduction: The Crucial Role of Host Factors in Enterovirus Replication

Enteroviruses, a genus of positive-sense single-stranded RNA viruses, include significant human pathogens such as poliovirus, coxsackieviruses, and rhinoviruses.[1] A hallmark of enterovirus infection is the dramatic rearrangement of intracellular membranes to form specialized structures known as replication organelles (ROs).[2][3] These ROs, derived from the endoplasmic reticulum (ER) and Golgi apparatus, serve as the primary sites for viral RNA synthesis, concentrating viral and co-opted host factors to create an optimal environment for replication while shielding the viral genome from host immune surveillance.[2][3][4]

A key host factor hijacked by enteroviruses is the Golgi-specific brefeldin A-resistant guanine (B1146940) nucleotide exchange factor 1 (GBF1).[5][6] GBF1 is an Arf guanine nucleotide exchange factor (ArfGEF) that activates the small GTPase Arf1, a master regulator of membrane trafficking at the ER-Golgi interface.[6][7] The enteroviral non-structural protein 3A directly interacts with GBF1, recruiting it to the nascent ROs.[5][7][8] This interaction is essential for the formation of functional ROs and subsequent viral replication.[6][9]

This compound: A Specific Inhibitor of GBF1

This compound (GCA) is a small molecule inhibitor that has emerged as a critical tool for studying the role of GBF1 in cellular processes and viral infections.[10] Unlike the broad-spectrum inhibitor Brefeldin A (BFA), which targets multiple ArfGEFs including BIG1 and BIG2, GCA exhibits high specificity for GBF1.[6] This specificity makes GCA an invaluable instrument for delineating the precise contributions of GBF1 to enterovirus replication, without the confounding effects of inhibiting other cellular pathways.

Mechanism of Action

GCA functions by reversibly inhibiting the ArfGEF activity of GBF1.[10] This inhibition prevents the GDP-to-GTP exchange on Arf1, thereby blocking its activation.[7] In its inactive, GDP-bound state, Arf1 cannot recruit effector proteins, such as the coatomer protein complex I (COP-I), to membranes.[1][7] The consequences of GBF1 inhibition by GCA in the context of an uninfected cell include the disassembly of the Golgi apparatus and the disruption of the secretory pathway.[1][7] In an enterovirus-infected cell, GCA's inhibition of GBF1 directly impedes the formation and function of the viral ROs, leading to a potent block in viral RNA replication.[1][7]

Quantitative Data: The Impact of GCA on Enterovirus Replication

The inhibitory effects of GCA on enterovirus replication have been quantified in several studies. The following tables summarize key data for Coxsackievirus B3 (CVB3), a representative member of the Enterovirus B species.

| Compound | Virus | Cell Line | Parameter | Value | Reference |

| This compound | Coxsackievirus B3 (CVB3) | BGM | Virus Titer Reduction | Complete abolishment at 30 µM | [11] |

| This compound | Coxsackievirus B3 (CVB3) | BGM | RNA Replication (Replicon Assay) | Significant reduction | [1][7] |

| This compound | Shiga Toxin (cellular assay) | Vero | IC50 | 3.3 µM | [10] |

Note: The IC50 for GCA against specific enteroviruses is not explicitly stated in the provided search results, but its potent antiviral activity is demonstrated through virus yield reduction and replicon assays at specified concentrations.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing GCA to study enterovirus replication. These protocols are synthesized from published research and are intended as a guide for laboratory implementation.

Cell Culture and Virus Propagation

-

Cell Lines: Buffalo Green Monkey kidney (BGM) cells, HeLa cells, or Human Rhabdomyosarcoma (RD) cells are commonly used for enterovirus studies.[5][7][9] Cells should be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin (B1217042) at 37°C in a 5% CO2 incubator.

-

Virus Strains: Coxsackievirus B3 (CVB3), such as the Nancy strain, can be propagated in BGM or HeLa cells.[7] Enterovirus 71 (EV71) and Poliovirus 1 (PV1) are also relevant models.[5][11]

-

Virus Titration: Viral titers can be determined by a 50% cell culture infective dose (CCID50) assay or by plaque assay on a suitable cell monolayer.[7]

Antiviral Assays

-

Cell Seeding: Seed BGM cells in 24-well plates to form a confluent monolayer.

-

Infection: Infect the cells with the enterovirus of interest (e.g., CVB3) at a multiplicity of infection (MOI) of 5.[7]

-

Drug Treatment: Immediately after a 1-hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing various concentrations of GCA (e.g., 0-30 µM).[7] A vehicle control (e.g., DMSO) should be included.

-

Incubation: Incubate the infected cells for 8 hours at 37°C.[7]

-

Harvesting and Titration: After incubation, subject the plates to three freeze-thaw cycles to release intracellular virus particles. Determine the total virus yield in the cell lysate by CCID50 or plaque assay.[7]

-

Cell Seeding and Infection: Follow steps 1 and 2 from the Virus Yield Reduction Assay.

-

Staggered Drug Addition: Add GCA (e.g., 10 µM) to the infected cell cultures at different time points post-infection (e.g., 0, 1, 2, 3, 4, 5, and 6 hours).[7]

-

Incubation and Harvesting: Incubate all plates until 8 hours post-infection, then harvest the virus as described above.[7]

-

Analysis: Titrate the virus from each time point. This will help to determine which stage of the viral life cycle (e.g., entry, RNA replication, assembly) is inhibited by GCA. The life cycle of picornaviruses is rapid, with viral RNA replication typically initiated between 2.5 to 3 hours post-infection.[7]

Subgenomic Replicon Assay

This assay specifically measures the effect of a compound on viral RNA replication, independent of entry and encapsidation.

-

Replicon System: Utilize a subgenomic replicon construct where the viral capsid-coding region (P1) is replaced by a reporter gene, such as firefly luciferase (e.g., p53CB3-LUC).[7]

-

In Vitro Transcription: Linearize the replicon plasmid and use an in vitro transcription kit (e.g., T7 RNA polymerase) to generate replicon RNA.[7]

-

Transfection: Transfect the in vitro-transcribed RNA into BGM or HeLa cells using an appropriate method (e.g., electroporation or lipofection).[7]

-

Drug Treatment: Immediately after transfection, seed the cells into 96-well plates and add medium containing different concentrations of GCA.

-

Luciferase Assay: At various time points post-transfection (e.g., 2, 4, 6, and 8 hours), lyse the cells and measure luciferase activity using a luminometer. A decrease in luciferase signal in GCA-treated cells compared to the control indicates inhibition of RNA replication.[7]

Visualizing the Impact of GCA: Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway involving GBF1 and the experimental workflows described above.

Signaling Pathway: GBF1-Arf1 Axis in Enterovirus Replication

Caption: The GBF1-Arf1 signaling pathway and its inhibition by Golgicide A.

Experimental Workflow: Virus Yield Reduction Assay

Caption: Workflow for the virus yield reduction assay.

Experimental Workflow: Subgenomic Replicon Assay

Caption: Workflow for the subgenomic replicon assay.

Conclusion and Future Perspectives

This compound is an indispensable tool for investigating the critical role of the host protein GBF1 in enterovirus replication. Its specificity provides a clear advantage over broader inhibitors, allowing for a more precise dissection of the molecular interactions between the virus and the host cell's secretory pathway. The experimental protocols and data presented in this guide offer a solid foundation for researchers to employ GCA in their studies, whether for fundamental virology research or as a benchmark in the development of novel host-targeted antiviral therapies. Future work could leverage GCA in combination with advanced imaging techniques and proteomic approaches to further unravel the composition and dynamics of enterovirus replication organelles and to identify new vulnerabilities that can be exploited for therapeutic intervention.

References

- 1. Differential effects of the putative GBF1 inhibitors Golgicide A and AG1478 on enterovirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Origins of Enterovirus Replication Organelles Established by Whole-Cell Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Enterovirus Replication Organelles and Inhibitors of Their Formation [frontiersin.org]

- 4. Origins of Enterovirus Replication Organelles Established by Whole-Cell Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. The development of resistance to an inhibitor of a cellular protein reveals a critical interaction between the enterovirus protein 2C and a small GTPase Arf1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential Effects of the Putative GBF1 Inhibitors Golgicide A and AG1478 on Enterovirus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Proximity biotinylation assay with a host protein bait reveals multiple factors modulating enterovirus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]

Preliminary Studies on (Rac)-Golgicide A in Cellular Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Golgicide A (GCA) is a racemic mixture of a potent, specific, and reversible inhibitor of Golgi Brefeldin A resistant guanine (B1146940) nucleotide exchange factor 1 (GBF1).[1][2] GBF1 is a crucial component of the cellular machinery, playing a key role in the activation of ADP-ribosylation factor 1 (Arf1), a small GTPase that regulates vesicular trafficking and the structural integrity of the Golgi apparatus.[3] By inhibiting GBF1, Golgicide A disrupts the Golgi structure and blocks the secretory pathway, leading to diverse cellular consequences that are of significant interest in the context of cancer research.[4][5]

Recent preliminary studies have begun to elucidate the anticancer potential of Golgicide A, revealing its ability to induce a unique form of programmed cell death known as pyroptosis in lung cancer stem cells.[4] Furthermore, it has been shown to sensitize breast cancer cells to conventional chemotherapeutic agents by modulating key signaling pathways.[5][6] This technical guide provides an in-depth overview of the current understanding of this compound's effects in cellular models, with a focus on its mechanism of action, quantitative data from preliminary studies, and detailed experimental protocols for its investigation.

Data Presentation

Cytotoxicity of this compound

The cytotoxic effects of this compound have been evaluated in lung cancer stem cells (CSCs). While explicit IC50 values are not always provided in the literature, dose-response curves indicate significant anti-cancer activity.

| Cell Line | Cell Type | Assay | Estimated IC50 | Reference |

| H1650-derived CSCs | Lung Cancer Stem Cells | CCK-8 | ~5 µM | [4] |

| A549-derived CSCs | Lung Cancer Stem Cells | CCK-8 | ~7.5 µM | [4] |

Note: IC50 values are estimated from published dose-response curves.

Cellular Effects of this compound

| Cellular Process | Cell Line | Effect | Notes | Reference |

| Pyroptosis | H1650- and A549-derived CSCs | Induction of pyroptotic cell death | Mediated by GOLPH3/MYO18A pathway | [4][7] |

| Apoptosis | MDA-MB-231 | Increased apoptosis in combination with Actinomycin D or Vinblastine | Sensitizes cells to chemotherapy | [5][6] |

| Cell Proliferation | MDA-MB-231 | Decreased proliferation in combination with Actinomycin D or Vinblastine | - | [5][6] |

| Cell Migration | MDA-MB-231 | Decreased migration in combination with Actinomycin D or Vinblastine | - | [5][6] |

Experimental Protocols

Cytotoxicity Assay (Cell Counting Kit-8)

This protocol is for determining the cytotoxicity of this compound using the Cell Counting Kit-8 (CCK-8) assay, which measures cell viability based on the activity of dehydrogenases.[8][9]

Materials:

-

This compound

-

Target cancer cell line

-

96-well cell culture plates

-

Complete cell culture medium

-

CCK-8 solution

-

Microplate reader

Procedure:

-